3-Sulfamoylbenzene-1-sulfonyl fluoride
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Overview
Description
3-Sulfamoylbenzene-1-sulfonyl fluoride: is a chemical compound with the molecular formula C6H6FNO4S2 and a molecular weight of 239.24 g/mol .
Mechanism of Action
Target of Action
3-Sulfamoylbenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .
Mode of Action
The compound interacts with its targets through a selective covalent interaction . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . This means that the compound can selectively bind to certain amino acids or proteins, leading to changes in their function.
Biochemical Pathways
Sulfonyl fluorides in general have been found to interact with active site amino acids, potentially leading to the inactivation of certain enzymes . This suggests that the compound could affect various biochemical pathways depending on the specific proteins it targets.
Biochemical Analysis
Biochemical Properties
It is known that fluoride forms hydrofluoric acid in the stomach, which crosses cell membranes and binds with calcium, interfering with various enzymes .
Cellular Effects
The specific cellular effects of 3-Sulfamoylbenzene-1-sulfonyl fluoride are not well-studied. It is known that fluoride can have significant effects on cellular function. For example, fluoride is known to inhibit glycolysis and affect tooth enamel formation .
Molecular Mechanism
Fluoride is known to bind with calcium and interfere with various enzymes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that fluoride can have long-term effects on learning and memory .
Dosage Effects in Animal Models
It is known that fluoride can have dose-dependent effects on learning and memory .
Metabolic Pathways
Fluoride is known to be involved in various metabolic pathways, including the metabolism of terpenoids and polyketides .
Transport and Distribution
Fluoride is known to cross cell membranes and bind with calcium .
Subcellular Localization
Fluoride is known to cross cell membranes and bind with calcium , which could potentially affect its localization within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfamoylbenzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis from sulfonates or sulfonic acids . This method involves mild reaction conditions using readily available and easy-to-operate reagents. The process typically includes the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using a chlorine-fluorine exchange reaction in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfamoylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, which can react with the sulfonyl fluoride group under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.
Major Products Formed:
Substitution Products: The major products formed from nucleophilic substitution reactions include sulfonamide and sulfonate derivatives.
Oxidation and Reduction Products: The products of oxidation and reduction reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Sulfamoylbenzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry:
Synthesis of Sulfonyl Compounds: It is used in the synthesis of various sulfonyl compounds through sulfur-fluoride exchange (SuFEx) click chemistry.
Biology:
Medicine:
Drug Discovery: It is employed in drug discovery and development as a covalent inhibitor for targeting specific enzymes and proteins.
Industry:
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Used in positron emission tomography as a radiolabeling synthon.
Uniqueness: 3-Sulfamoylbenzene-1-sulfonyl fluoride stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
3-sulfamoylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWARYJSMFYLTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334644-12-0 |
Source
|
Record name | 3-sulfamoylbenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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